molecular formula C10H8ClNO B13160169 8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one

8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B13160169
M. Wt: 193.63 g/mol
InChI Key: GZXRGHMNUDTBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chlorine atom at the eighth position and a methyl group at the third position on the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloroaniline with acetic anhydride to form an intermediate, which is then cyclized using a suitable catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives .

Scientific Research Applications

8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

  • 7-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one
  • 8-Chloroisoquinolin-1(2H)-one
  • 3-Chloro-8-methyl-1,2-dihydroisoquinolin-1-one

Comparison: 8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-3-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8ClNO/c1-6-5-7-3-2-4-8(11)9(7)10(13)12-6/h2-5H,1H3,(H,12,13)

InChI Key

GZXRGHMNUDTBJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)Cl)C(=O)N1

Origin of Product

United States

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